[4-(Hydroxymethyl)oxetan-2-yl]methanol
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Overview
Description
[4-(Hydroxymethyl)oxetan-2-yl]methanol is a chemical compound with the molecular formula C5H10O3 It features an oxetane ring, which is a four-membered cyclic ether, and two hydroxymethyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)oxetan-2-yl]methanol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a diol precursor under acidic or basic conditions. For example, the reaction of 1,3-dihydroxy-2-propanol with a suitable acid catalyst can lead to the formation of the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[4-(Hydroxymethyl)oxetan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(Hydroxymethyl)oxetan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its ability to form stable yet reactive intermediates makes it a valuable candidate for developing new therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials .
Mechanism of Action
The mechanism of action of [4-(Hydroxymethyl)oxetan-2-yl]methanol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the context of its application, such as drug design or material synthesis .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-3-oxetanemethanol
- 3-Ethyl-3-oxetanemethanol
- Oxetane-3-methanol
- 3,3-Oxetanedimethanol
Uniqueness
Compared to similar compounds, [4-(Hydroxymethyl)oxetan-2-yl]methanol is unique due to its specific substitution pattern on the oxetane ring. This structural feature imparts distinct reactivity and stability, making it particularly useful in applications requiring precise control over chemical transformations .
Properties
IUPAC Name |
[4-(hydroxymethyl)oxetan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-2-4-1-5(3-7)8-4/h4-7H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBALIXASWISNSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC1CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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